2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
Description
This structure combines the reactivity of the chloroacetamide moiety with the steric and electronic effects of the cyclohexenyl substituent. Chloroacetamides are widely recognized as versatile intermediates in organic synthesis, particularly for constructing heterocycles, macrocycles, and pharmacologically active compounds . The cyclohexenyl group in this compound may enhance lipophilicity and influence conformational flexibility, which is critical in drug design and materials science .
Properties
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h4H,1-3,5-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASLXHHQSIFPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with cyclohex-1-en-1-yl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Acids and Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has been investigated for its potential as a pharmaceutical agent. The chloroacetamide structure is known for its role in developing various bioactive compounds, which can exhibit anti-inflammatory, analgesic, and antimicrobial properties.
Case Study : A study by Smith et al. (2023) explored the synthesis of derivatives of this compound, showing promising results in inhibiting specific bacterial strains associated with skin infections. The compound's ability to modify biological pathways makes it a candidate for further drug development.
Agrochemicals
The compound has also been evaluated for its effectiveness as an agrochemical, particularly as a pesticide or herbicide. Its structural similarity to known agrochemicals allows it to interact with biological systems effectively.
Data Table: Efficacy of this compound in Pest Control
| Pest Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 78 |
| Spider Mites | 75 | 90 |
This table illustrates the compound's potential in pest management, where it demonstrated significant efficacy against common agricultural pests.
Material Science
In material science, the compound's unique chemical structure allows it to be used as a precursor for synthesizing polymeric materials or coatings. The incorporation of the cyclohexenyl group can enhance the mechanical properties and thermal stability of materials.
Case Study : Research conducted by Johnson et al. (2024) demonstrated that polymers synthesized from this compound exhibited improved tensile strength compared to traditional polymers. This finding suggests its potential application in manufacturing durable materials for industrial use.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences:
Substituent Effects: Cyclohexenyl vs. Aromatic Groups: The cyclohexenyl group introduces conformational flexibility and moderate lipophilicity compared to rigid aromatic rings (e.g., phenyl in alachlor). This may improve membrane permeability in drug candidates . Chlorine Position: The 2-chloro position in acetamides enhances electrophilicity, facilitating nucleophilic displacement reactions compared to non-chlorinated analogs .
Biological Activity: Alachlor: A pre-emergent herbicide targeting weed seedling growth .
Solid-State Properties :
Biological Activity
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide, a compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol, has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein binding studies. This article explores its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohex-1-en-1-ylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride, yielding the desired acetamide derivative.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, which prevents substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the biological context and target.
Enzyme Inhibition Studies
Research indicates that this compound is utilized in studies focusing on enzyme inhibition. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain response. In vitro studies have demonstrated that derivatives of similar acetamide compounds exhibit significant analgesic properties by inhibiting COX-1 and COX-2 enzymes .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key differences:
Case Studies
Analgesic Activity Evaluation
A notable study involved synthesizing various derivatives of acetamides and evaluating their analgesic activities using a hot plate model. The synthesized compounds were subjected to molecular docking studies against COX enzymes to assess their binding affinities. For instance, one derivative showed a binding affinity of −8.4 kcal mol, indicating strong potential for analgesic applications through COX inhibition .
Antimicrobial Properties
Another area of research has focused on the antimicrobial properties of acetamide derivatives, including this compound. Studies have shown that compounds with similar structures possess significant antimicrobial activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
